molecular formula C21H26ClN5O B4959784 2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

Cat. No. B4959784
M. Wt: 399.9 g/mol
InChI Key: ZQSNCNZMBVTNPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures similar to the one , often involves the nucleophilic attack of amines on halogenated or activated pyrimidine intermediates. A notable example includes the synthesis of 4-piperazinopyrimidines bearing a methylthio substituent, highlighting the versatility and chemical reactivity of the pyrimidine core when reacted with piperazine derivatives (Mattioda et al., 1975). This method may provide insights into the synthetic approach for producing the target compound, showcasing the importance of isomeric separation and functional group manipulation.

Molecular Structure Analysis

Structural studies of pyrimidine derivatives, including NMR and X-ray diffraction, reveal the conformation and electronic distribution within the molecule. For instance, the structural elucidation of pyrido[1,2-c]pyrimidine derivatives shows the planarity of the pyrimidine fragment and its electronic interactions, suggesting similar structural characteristics for our compound of interest (Pisklak et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives is influenced by the electronic nature and position of substituents, affecting their pharmacological properties and interactions with biological targets. The synthesis and reactivity of various pyrimidine analogs, including the introduction of different substituents, illustrate the compound's versatility in undergoing nucleophilic substitutions and other chemical transformations (Makarov et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in synthesis and pharmaceutical formulation. Investigations into the crystal and molecular structures of analogous pyrimidine compounds, through X-ray diffraction and computational methods, offer insights into the physical characteristics that can be expected for our compound (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in biological systems and its potential as a pharmacological agent. The synthesis and pharmacological screening of pyrimidine derivatives reveal the influence of the piperazine and pyrimidine rings on the molecule's overall chemical behavior and its interactions with biological targets (Ashimori et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrimidines, piperazines, and piperidines are all common in medicinal chemistry and can interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its properties for potential medicinal applications .

properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-16-15-19(25-9-3-2-4-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-5-7-18(22)8-6-17/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNCNZMBVTNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

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